

An In-depth Technical Guide to the Spectroscopic Properties of 8-Azido-ATP

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Compound of Interest

Compound Name: 8-Azido-ATP

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Introduction

8-Azidoadenosine-5'-triphosphate (**8-Azido-ATP**) is a paramount tool in chemical biology and drug discovery. As a photoactivatable analog of adenosine triphosphate (ATP), it serves as a powerful probe for the identification and characterization of ATP-binding proteins. Upon irradiation with ultraviolet (UV) light, the azido group at the 8-position of the adenine ring is converted into a highly reactive nitrene intermediate, which can then form a stable covalent bond with amino acid residues in close proximity within the ATP-binding site of a protein. This process, known as photoaffinity labeling, enables researchers to "capture" and subsequently identify ATP-dependent enzymes, such as kinases, ATPases, and purinergic receptors. This technical guide provides a comprehensive overview of the spectroscopic properties of **8-Azido-ATP**, detailed experimental protocols for its use, and visualizations of relevant biological pathways and experimental workflows.

Core Spectroscopic and Physicochemical Properties

The utility of **8-Azido-ATP** as a photoaffinity label is intrinsically linked to its spectroscopic and physicochemical characteristics. A thorough understanding of these properties is crucial for the design and interpretation of experiments.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₅ N ₈ O ₁₃ P ₃	[1]
Molecular Weight	548.19 g/mol (free acid)	[1]
UV Absorption Maximum (λ _{max})	281 nm	[1][2][3]
Molar Extinction Coefficient (ε)	13,300 L·mol ⁻¹ ·cm ⁻¹ (at 281 nm in Tris-HCl, pH 7.5)	[1][2][3]
Photolysis Wavelength	Typically 254 nm	[4][5]
Purity	≥ 95% (as determined by HPLC)	[1]
Appearance	Colorless to slightly yellow solution in water	[1]
Storage Conditions	Store at -20°C or below, protected from light.	[4]

UV-Vis Absorption:

The UV-Vis absorption spectrum of **8-Azido-ATP** is characterized by a distinct peak at 281 nm. [1][2][3] This property is fundamental for quantifying the concentration of **8-Azido-ATP** solutions using the Beer-Lambert law. It is important to note that the absorption maximum is slightly shifted compared to native ATP, which has a λ_{max} of approximately 259 nm.

Fluorescence Properties:

Unmodified **8-Azido-ATP** is generally considered to be non-fluorescent or very weakly fluorescent. However, fluorescent derivatives, such as 8-azido-1,N⁶-etheno-ATP, have been synthesized and characterized for applications where a fluorescent readout is desired.[6][7][8] These fluorescent analogs combine the photoreactive properties of the azido group with the ability to be visualized by fluorescence microscopy or other fluorescence-based techniques.

Photochemistry of 8-Azido-ATP

The key to **8-Azido-ATP**'s function as a photoaffinity label lies in its photochemistry. Upon absorption of UV light, typically at 254 nm, the 8-azido group undergoes photolysis to generate a highly reactive singlet nitrene intermediate.^[4] This nitrene is short-lived and can undergo several reactions, including insertion into C-H and N-H bonds, or addition to double bonds, leading to the formation of a covalent adduct with the target protein. In aqueous solutions, the singlet nitrene can also react with water. The pivotal reactive intermediate in photolabeling studies is considered to be a closed adenosine diazaquinodimethane, which is formed from the tautomerization of the singlet nitrene.^[9] This intermediate has a longer lifetime and reacts readily with nucleophiles such as amines and thiols present in the protein's ATP-binding site.^[9]

Experimental Protocols

General Protocol for Photoaffinity Labeling of an ATP-Binding Protein

This protocol provides a general framework for the photoaffinity labeling of a purified protein or a complex protein mixture with **8-Azido-ATP**. Optimization of probe concentration, incubation times, and UV irradiation conditions is essential for each specific biological system.

Materials:

- Purified protein or cell lysate
- **8-Azido-ATP** solution (e.g., 10 mM stock in a suitable buffer)
- Binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)
- UV lamp (254 nm)
- Ice bucket
- Microcentrifuge tubes

Procedure:

- Preparation of the Reaction Mixture:

- In a microcentrifuge tube on ice, prepare the reaction mixture containing the target protein (e.g., 1-10 μ M for a purified protein, or 100-500 μ g of total protein for a cell lysate) in the binding buffer.[\[10\]](#)
- Add **8-Azido-ATP** to the desired final concentration. A starting concentration 10-fold higher than the expected dissociation constant (K_d) is recommended, often in the range of 1-100 μ M.[\[10\]](#)
- Control Reactions (Crucial for Validation):
 - No UV Control: A sample that is not irradiated with UV light to check for non-specific covalent binding.[\[11\]](#)
 - Competition Control: Pre-incubate the protein sample with a 100-fold molar excess of a non-photoreactive competitor (e.g., ATP) for 15-30 minutes before adding the **8-Azido-ATP** probe.[\[11\]](#) This demonstrates the specificity of labeling at the ATP-binding site.
 - No Probe Control: A sample without the **8-Azido-ATP** probe to identify endogenous protein bands that may interfere with the analysis.[\[10\]](#)
- Incubation:
 - Incubate the reaction mixtures in the dark (to prevent premature photolysis) at 4°C, room temperature, or on ice for 15-60 minutes to allow for the binding of **8-Azido-ATP** to the target protein.[\[10\]](#)
- UV Cross-linking:
 - Place the open tubes on ice and irradiate with a UV lamp at 254 nm.
 - The distance from the lamp and the irradiation time need to be optimized. A typical starting point is 5-15 minutes at a distance of approximately 5 cm.[\[10\]](#)
 - Safety Note: UV radiation is harmful. Always use appropriate personal protective equipment, including UV-blocking face shields and lab coats.
- Analysis of Labeled Proteins:

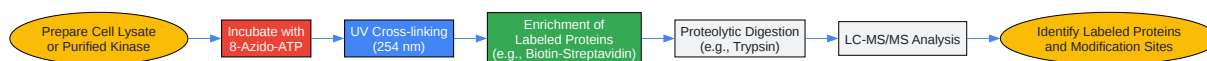
- After UV irradiation, the covalently labeled proteins can be analyzed by various methods, such as:
 - SDS-PAGE and Autoradiography: If a radiolabeled version of **8-Azido-ATP** (e.g., [γ - ^{32}P]**8-Azido-ATP**) is used.
 - Western Blotting: Using an antibody specific to the target protein or a tag.
 - Mass Spectrometry: For identification of the labeled protein and the site of covalent modification.

Applications in Signaling Pathways and Experimental Workflows

8-Azido-ATP is widely used to study various signaling pathways involving ATP-binding proteins. Below are examples of its application and the corresponding experimental workflows visualized using Graphviz.

Identification of Protein Kinase Substrates

Protein kinases are a major class of enzymes that are targeted in drug discovery. **8-Azido-ATP** can be used to identify novel kinase substrates and to profile the kinome.

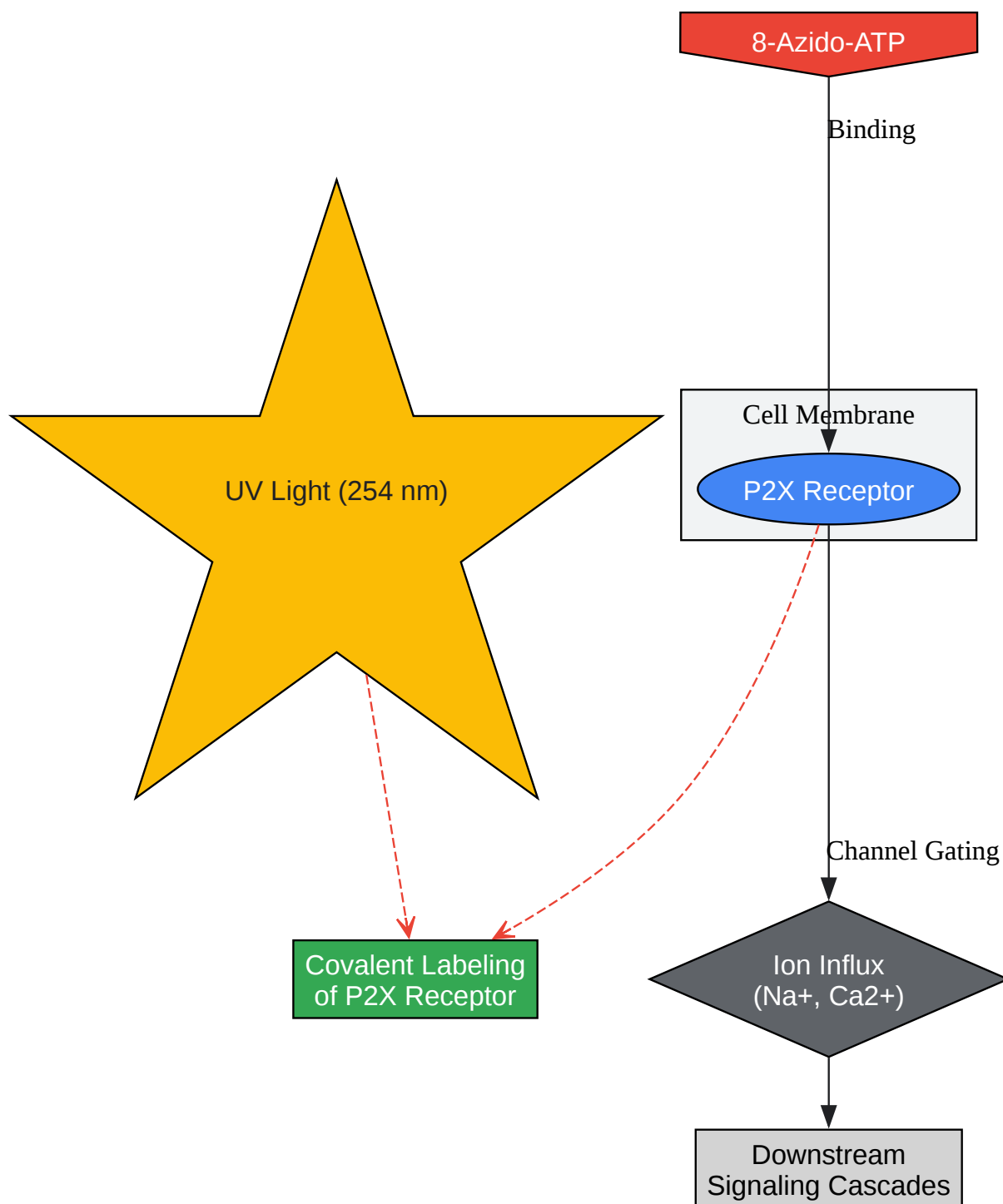


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Caption: Experimental workflow for identifying protein kinase substrates using **8-Azido-ATP**.

Probing P2X Receptor-Mediated Signaling

P2X receptors are ATP-gated ion channels involved in a variety of physiological processes. **8-Azido-ATP** can be used as a photoaffinity label to study the structure and function of these receptors.^[12]

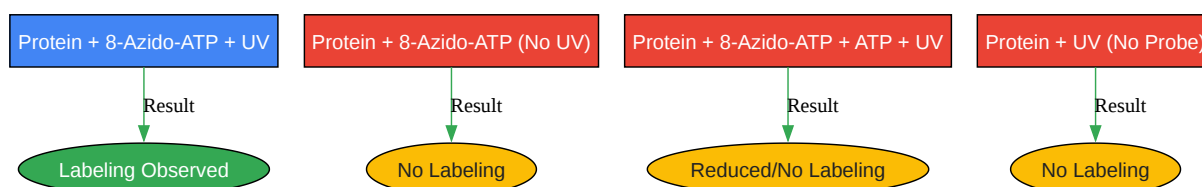


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Caption: Signaling pathway illustrating the use of **8-Azido-ATP** to label P2X receptors.

Logical Workflow for Validating Photoaffinity Labeling Specificity

To ensure that the observed labeling is specific to the ATP-binding site and dependent on UV activation, a series of control experiments are necessary.



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Caption: Logical relationship of control experiments for validating photoaffinity labeling.

Conclusion

8-Azido-ATP remains an indispensable chemical probe for the exploration of the ATP-binding proteome. Its well-defined spectroscopic properties, particularly its UV absorbance and photochemical reactivity, provide a robust foundation for its application in photoaffinity labeling. The experimental protocols and validation workflows outlined in this guide, coupled with a fundamental understanding of the underlying photochemistry, will empower researchers to effectively utilize **8-Azido-ATP** for the discovery and characterization of novel therapeutic targets and the elucidation of complex biological signaling networks.

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